8-Methoxyquinolin-4-amine
Overview
Description
8-Methoxyquinolin-4-amine is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline ring structure with a methoxy group at the 8th position and an amino group at the 4th position. This compound has garnered significant interest in scientific research due to its potential therapeutic and environmental applications .
Mechanism of Action
Target of Action
8-Methoxyquinolin-4-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are various infectious parasites, including Plasmodium falciparum . These compounds have shown potent in vitro antimalarial activity .
Mode of Action
It’s known that 8-quinolinamines interact with their targets (parasites) and exhibit antimalarial activity
Biochemical Pathways
Given its antimalarial activity, it can be inferred that it interferes with the life cycle of the malaria parasite,Plasmodium falciparum .
Result of Action
This compound, as a derivative of 8-quinolinamines, has shown potent in vitro antimalarial activity . The most promising analogues of 8-quinolinamines have cured all animals against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
8-Methoxyquinolin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent antimalarial activity by interacting with enzymes involved in the metabolic pathways of Plasmodium species . Additionally, this compound interacts with the human apoptosis-inducing factor (AIF), forming a complex that influences cellular oxidative stress responses . These interactions highlight the compound’s potential as a therapeutic agent against parasitic infections and its role in modulating cellular stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and oxidative stress . The compound’s interaction with AIF suggests that it may play a role in inducing apoptosis in cancer cells, thereby offering potential therapeutic benefits in oncology. Furthermore, this compound has been shown to affect gene expression and cellular metabolism, particularly in the context of its antimalarial activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, its interaction with AIF leads to the stabilization of the protein’s dimeric form, which is crucial for its apoptotic function . Additionally, this compound inhibits the activity of enzymes involved in the metabolic pathways of Plasmodium species, thereby exerting its antimalarial effects . These binding interactions and enzyme inhibitions are central to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has been shown to cure infections in animal models of malaria . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism is crucial for its antimalarial activity, as it inhibits key enzymes in the metabolic pathways of Plasmodium species . Additionally, the compound’s interaction with human enzymes, such as AIF, suggests that it may influence metabolic flux and metabolite levels in human cells . These interactions are central to the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes and distributed within various cellular compartments . Its interaction with transporters and binding proteins influences its localization and accumulation within cells, thereby modulating its biochemical activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it interacts with AIF . These targeting signals and post-translational modifications are essential for the compound’s localization and subsequent biochemical activity. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinolin-4-amine typically involves the reaction of corresponding 4-alkoxy-6-methoxy-2-nitroanilines with acrolein via Skraup synthesis in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C . Another method involves the reaction of respective nitroanilines with methylvinylketone in the presence of o-phosphoric acid at 100°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the amino and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methoxyquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline: A parent compound with various derivatives exhibiting diverse biological activities.
8-Quinolinamine: Exhibits antimalarial, antileishmanial, and antimicrobial activities.
Uniqueness: 8-Methoxyquinolin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and amino groups contribute to its enhanced activity against a broad spectrum of pathogens, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
8-methoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPJEIUEYDRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587998 | |
Record name | 8-Methoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220844-65-5 | |
Record name | 8-Methoxyquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 220844-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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